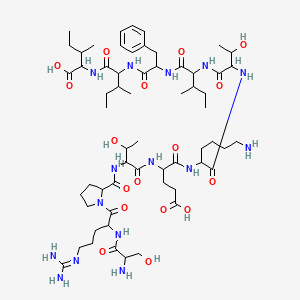

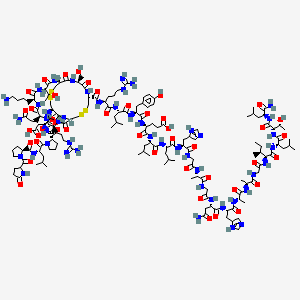

![molecular formula C19H15Br2N3O3 B8082281 N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide](/img/structure/B8082281.png)

N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide” is known as a phosphatidylserine-recognizing peptide. This peptide has been identified for its potential in molecular imaging of apoptosis, which is the process of programmed cell death. The compound is particularly significant in the field of cancer research, where it is used to detect and monitor the effectiveness of cancer treatments by targeting apoptotic cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of phosphatidylserine-recognizing peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow further coupling.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of phosphatidylserine-recognizing peptides follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Phosphatidylserine-recognizing peptides primarily undergo:

Substitution Reactions: Involving the replacement of one functional group with another.

Oxidation and Reduction Reactions: These reactions can modify the peptide’s structure and function.

Hydrolysis: Breaking down the peptide into smaller fragments.

Common Reagents and Conditions

Substitution Reactions: Often use nucleophiles and electrophiles under mild conditions.

Oxidation: Typically involves oxidizing agents like hydrogen peroxide.

Reduction: Uses reducing agents such as sodium borohydride.

Hydrolysis: Conducted in acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered binding affinities and specificities. These modifications can enhance the peptide’s ability to target apoptotic cells .

Aplicaciones Científicas De Investigación

Phosphatidylserine-recognizing peptides have a wide range of applications in scientific research:

Chemistry: Used as probes to study the interactions between peptides and phospholipids.

Biology: Employed in the detection and imaging of apoptotic cells in various biological systems.

Medicine: Utilized in cancer research to monitor the effectiveness of treatments by targeting apoptotic tumor cells.

Industry: Applied in the development of diagnostic tools and therapeutic agents.

Mecanismo De Acción

The mechanism of action of phosphatidylserine-recognizing peptides involves binding to phosphatidylserine, a phospholipid that becomes exposed on the outer leaflet of the plasma membrane during apoptosis. This binding is highly specific and allows for the targeted imaging of apoptotic cells. The peptide forms a stable complex with phosphatidylserine, facilitating its detection and imaging .

Comparación Con Compuestos Similares

Similar Compounds

Annexin V: Another phosphatidylserine-binding protein used for imaging apoptosis.

TLVSSL Peptide: A peptide with similar binding properties to phosphatidylserine.

Uniqueness

Phosphatidylserine-recognizing peptides like N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide offer several advantages over similar compounds:

Higher Binding Affinity: They exhibit a higher binding affinity to phosphatidylserine compared to annexin V.

Enhanced Imaging: Provide more robust and specific imaging signals in apoptotic cells.

Versatility: Can be modified to improve their targeting and imaging capabilities.

Propiedades

IUPAC Name |

N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22-23,27H,10H2,(H,24,25)/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGYCSPPJQJZCH-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NNC=C3C=C(C(=C(C3=O)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN/C=C/3\C=C(C(=C(C3=O)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

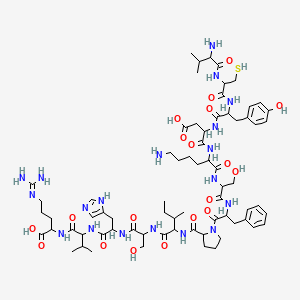

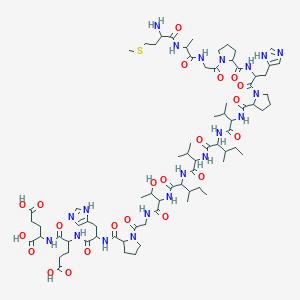

![(NZ)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B8082202.png)

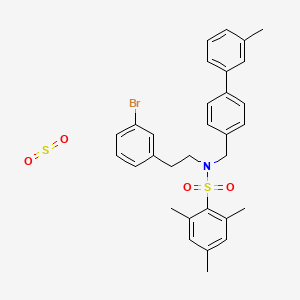

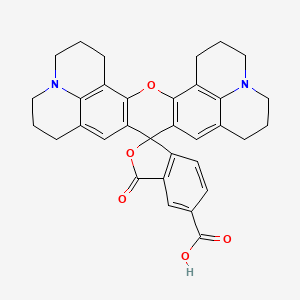

![[3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide](/img/structure/B8082231.png)

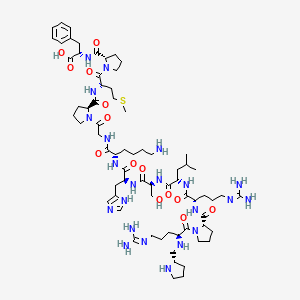

![(6Z)-2-amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-piperidin-4-yl-1H-pyridine-3-carbonitrile;hydrochloride](/img/structure/B8082285.png)

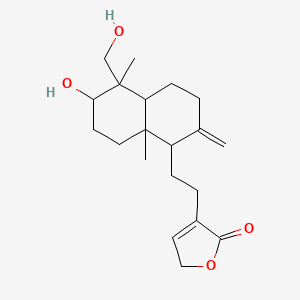

![(1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride](/img/structure/B8082289.png)

![(3E)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-N-methyl-2-oxo-1H-indole-6-carboxamide](/img/structure/B8082297.png)

![(3S,6R)-6-[(1R,3aR,4E,7aS)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidene-cyc lohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-y l]-2-methyl-heptane-2,3-diol](/img/structure/B8082316.png)